6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Description
Properties
IUPAC Name |
6-ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-7-3-4-8-9(11-7)12-6-5-10-8/h1,3-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHNCUWYFNCOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=C(C=C1)NCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the oxazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Key Structural Analogs and Their Properties
*Molecular weight calculated based on formula C8H7N2O.
Critical Observations
Role of the Ethynyl Group: The ethynyl substituent enhances ligand-receptor interactions via π-π stacking and hydrophobic effects, contributing to nanomolar-level potency (EC50 ~50 nM) . Unlike benzylic ethers in related compounds (e.g., 2 in ), the ethynyl group reduces oxidative metabolic liability, improving stability .
Solubility and Pharmacokinetics: The pyrido-oxazine core with ethynyl substitution achieves a balance between lipophilicity and aqueous solubility, critical for central nervous system (CNS) penetration .
Metabolic Stability Comparisons
- Ethynyl vs. Benzylic Ethers: Early analogs with benzylic ethers (e.g., 2 in ) showed high metabolic turnover due to oxidation at the ether linkage. The ethynyl group eliminates this vulnerability, extending half-life .
- Methyl vs. Ethynyl : Methyl-substituted analogs lack the electronic effects of the ethynyl group, leading to reduced potency and faster clearance .
Therapeutic Potential
- mGluR5 Modulation: The ethynyl derivative’s nanomolar potency makes it a lead candidate for neurological disorders (e.g., schizophrenia, Fragile X syndrome) .
Biological Activity
6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound with the molecular formula . This compound is part of the oxazine family and has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a pyridine ring fused to an oxazine ring with an ethynyl group at the 6-position. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| CAS Number | 2090929-24-9 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The ethynyl group allows for π-π interactions with aromatic residues in proteins, while the oxazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme or receptor activity, leading to various biological effects.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown efficacy against various bacterial strains in vitro.
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. A study focusing on PARP7 inhibitors highlighted a tricyclic compound containing a similar oxazine motif that demonstrated potent inhibition against lung cancer cell lines (IC50 = 0.56 nM) and acceptable bioavailability in animal models . This suggests that derivatives of this compound may also exhibit similar anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine and oxazine rings can significantly influence potency and selectivity against specific biological targets.
Case Study: PARP7 Inhibition
A recent study explored the structural modifications of compounds related to PARP7 inhibition. The findings indicated that specific substitutions on the oxazine ring could enhance activity against tumor cells while maintaining favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
